Cas no 884-33-3 (2-Benzylsuccinic acid)

Conclusion: 2-benzylsuccinic acid (DL benzylsuccinic acid) is a potent inhibitor of carboxypeptidase A (CPA)
2-Benzylsuccinic acid structure
2-Benzylsuccinic acid structure
2-Benzylsuccinic acid
884-33-3
C11H12O4
208.210583686829
MFCD00055798
40193
3858

2-Benzylsuccinic acid Properties

Names and Identifiers

    • ^a-Benzylsuccinic acid
    • 2-Benzylsuccinic acid
    • DL-BENZYLSUCCINIC ACID
    • alpha-Benzylsuccinic acid
    • Benzylsuccinic acid
    • 2-benzylbutanedioic acid
    • NSC20708
    • Butanedioic acid,2-(phenylmethyl)-
    • .alpha.-Benzylsuccinic acid
    • (phenylmethyl)butanedioic acid
    • D,L-Benzylsuccinic Acid
    • beta-carboxybenzenebutanoic acid
    • GTOFKXZQQDSVFH-UHFFFAOYSA-N
    • Benzenebutanoic acid, .beta.-carboxy-
    • 2-Benzyl-succinic acid
    • mono benzyl succinic acid
    • 2-(Phenylmethyl)butanedioic acid (ACI)
    • Butanedioic acid, (phenylmethyl)- (9CI)
    • Succinic acid, benzyl- (6CI, 7CI, 8CI)
    • NSC 20708
    • α-Benzylsuccinic acid
    • MFCD00055798
    • AB01317455-02
    • Butanedioic acid, (phenylmethyl)-, (+/-)-
    • HY-W044764
    • Z1418939706
    • Butanedioic acid, (phenylmethyl)-
    • SCHEMBL393002
    • NCGC00322037-01
    • CS-0037767
    • BCP12215
    • SY003042
    • (2R)-2-(Phenylmethyl)butanedioic acid
    • CHEMBL151284
    • CHEBI:16054
    • alpha -Benzylsuccinic acid
    • AKOS001600536
    • BIM-0015709.P001
    • DTXSID90859847
    • EN300-109182
    • STK524740
    • AKOS016038118
    • Mitiglinide intermediate 2
    • SB46650
    • 36092-42-9
    • DB-020567
    • Butanedioic acid, (phenylmethyl)-, (A+/-)-
    • BDBM50121929
    • Q27098354
    • CBMicro_015697
    • s6123
    • 2-Benzylsuccinic acid #
    • Oprea1_299272
    • SY040253
    • HMS1608A16
    • AS-10262
    • CCG-103996
    • 884-33-3
    • NCI60_001739
    • NSC-20708
    • BBL028067
    • DL-Benzylsuccinic acid, >=99%
    • +Expand
    • MFCD00055798
    • GTOFKXZQQDSVFH-UHFFFAOYSA-N
    • 1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
    • O=C(CC(CC1C=CC=CC=1)C(O)=O)O
    • 1966188

Computed Properties

  • 208.07400
  • 2
  • 4
  • 5
  • 208.074
  • 15
  • 231
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.2
  • 0
  • 74.6

Experimental Properties

  • 1.40460
  • 74.60000
  • 1.567
  • 331.4°C at 760 mmHg
  • 161-163 °C
  • 0.0±0.8 mmHg at 25°C
  • 168.4±18.8 °C
  • Not determined
  • Not determined
  • 1.3±0.1 g/cm3

2-Benzylsuccinic acid Security Information

2-Benzylsuccinic acid Customs Data

  • 2917399090
  • China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-Benzylsuccinic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034WT-500mg
DL-Benzylsuccinic acid
884-33-3 95%
500mg
$21.00 2024-04-20
A2B Chem LLC
AB45533-250mg
2-Benzylsuccinic acid
884-33-3 95%
250mg
$16.00
Aaron
AR003555-250mg
DL-Benzylsuccinic acid
884-33-3 99%
250mg
$22.00
abcr
AB179575-250mg
alpha-Benzylsuccinic acid, 98%; .
884-33-3 98%
250mg
€99.70
Alichem
A019140561-5g
2-Benzylsuccinic acid
884-33-3 95%
5g
$393.82 2023-08-31
Ambeed
A177632-250mg
2-Benzylsuccinic acid
884-33-3 95%
250mg
$43.0 2024-07-18
Apollo Scientific
OR9200T-1g
2-Benzylsuccinic acid
884-33-3 95%
1g
£78.00 2023-09-02
AstaTech
55558-1/G
2-BENZYLSUCCINIC ACID
884-33-3 97%
1g
$76 2023-09-17
ChemScence
CS-0037767-1g
2-Benzylsuccinic acid
884-33-3 98.20%
1g
$71.0 2021-09-02
Cooke Chemical
A7071558-1ml
DL-Benzylsuccinicacid
884-33-3 10mMinDMSO
1ml
RMB 159.20 2023-09-07

2-Benzylsuccinic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid
Reference
Cyclizations of benzylsuccinic acids
Horning, E. C.; et al, Journal of the American Chemical Society, 1952, 74, 5147-51

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Reference
Synthesis of mitiglinide calcium
Lin, Wei; et al, Huagong Shikan, 2007, 21(6), 25-26

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 h, 75 °C
Reference
Preparation of (R)-(-)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, key intermediates in the synthesis of new CNS drugs, via resolution of precursors
Caro, Yolanda; et al, Tetrahedron: Asymmetry, 2003, 14(3), 381-387

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  5 min, rt; 24 h, rt
Reference
Decatungstate As Photoredox Catalyst: Benzylation of Electron-Poor Olefins
Montanaro, Sara; et al, Organic Letters, 2012, 14(16), 4218-4221

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux → rt; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Synthesis of anaerobic degradation biomarkers alkyl-, aryl- and cycloalkylsuccinic acids and their mass spectral characteristics
Bian, Xin-Yu; et al, European Journal of Mass Spectrometry, 2014, 20(4), 287-297

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Synthesis of monosubstituted succinic acids from tert-butyl succinate
Bergmeier, Stephen C.; et al, Synthesis, 2000, (10), 1369-1371

Synthetic Circuit 8

Reaction Conditions
Reference
Experiments in the aryl naphthacene series. III
Weizmann, A., Journal of Organic Chemistry, 1943, 8, 285-9

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 h, rt
Reference
Amino acid-based compound activates atypical PKC and leptin receptor pathways to improve glycemia and anxiety like behavior in diabetic mice
Lee, Aejin; et al, Biomaterials, 2020, 239,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
1.3 Reagents: Water ;  < 100 °C; reflux; 0.5 h, cooled
Reference
Synthesis of mitiglinide
Huang, Wei; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(5), 257-259

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium perchlorate Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  24 h, rt
Reference
Decatungstate Photocatalyzed Benzylation of Alkenes with Alkylaromatics
Qrareya, Hisham; et al, Advanced Synthesis & Catalysis, 2013, 355(14-15), 2891-2899

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Nickel-Catalyzed Chemo- and Regioselective Arylcyanation of β,γ-Unsaturated Amides
Hu, Jinghui; et al, Organic Letters, 2022, 24(24), 4328-4332

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Reference
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  5 h
Reference
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Nitroalkanes and dimethyl maleate as source of 3-alkyl succinic anhydrides and (E)-3-alkylidene succinic anhydrides
Ballini, Roberto; et al, Synthesis, 2002, (5), 681-685

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Chiral Cyclic Derivatives of C2-Symmetrical Butanedioic Acids
Vries, Ron Rene, 1996, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  rt → reflux; 8 h, reflux; reflux → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
2.3 Reagents: Water ;  < 100 °C; reflux; 0.5 h, cooled
Reference
Synthesis of mitiglinide
Huang, Wei; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(5), 257-259

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 - 12 h, 30 psi, rt
Reference
Modular 1,1'-Ferrocenediyl-cored P-Stereogenic Diphosphines: ''JDayPhos'' Series and its Use in Rhodium(I)-Catalyzed Hydrogenation
Poklukar, Gasper; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2566-2570

2-Benzylsuccinic acid Raw materials

2-Benzylsuccinic acid Preparation Products

2-Benzylsuccinic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:884-33-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:884-33-3)
A LA DING
anhua.mao@aladdin-e.com

2-Benzylsuccinic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:884-33-3)2-Benzylsuccinic acid
A842582
99%
5g
228.0